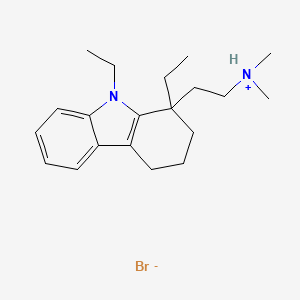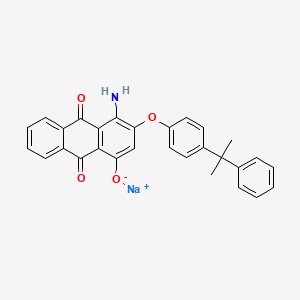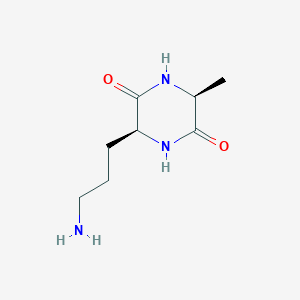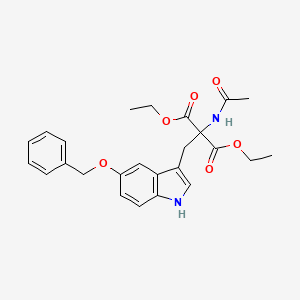![molecular formula C8H19O2PS3 B13764181 Phosphorodithioic acid, O,O-diethyl S-[[(1-methylethyl)thio]methyl] ester CAS No. 78-52-4](/img/structure/B13764181.png)
Phosphorodithioic acid, O,O-diethyl S-[[(1-methylethyl)thio]methyl] ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphorodithioic acid, O,O-diethyl S-[[(1-methylethyl)thio]methyl] ester is an organophosphorus compound with the molecular formula C9H21O2PS3. It is commonly used as an insecticide and nematicide in agricultural applications. The compound is known for its effectiveness in controlling soil-dwelling pests and is often applied to crops to protect them from damage.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorodithioic acid, O,O-diethyl S-[[(1-methylethyl)thio]methyl] ester typically involves the reaction of diethyl phosphorodithioate with isopropylthiomethyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the ester linkage. The reaction conditions usually include a temperature range of 50-70°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time. The process involves the continuous addition of reactants and the removal of by-products to maintain high efficiency and yield. The final product is purified through distillation or crystallization to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
Phosphorodithioic acid, O,O-diethyl S-[[(1-methylethyl)thio]methyl] ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ester to its corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under mild conditions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted phosphorodithioates.
Aplicaciones Científicas De Investigación
Phosphorodithioic acid, O,O-diethyl S-[[(1-methylethyl)thio]methyl] ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying organophosphorus chemistry.
Biology: Investigated for its effects on enzyme activity and its potential as a biochemical tool.
Medicine: Explored for its potential use in developing new therapeutic agents, particularly in the field of antiparasitic drugs.
Industry: Widely used in agriculture as an insecticide and nematicide to protect crops from pests.
Mecanismo De Acción
The mechanism of action of Phosphorodithioic acid, O,O-diethyl S-[[(1-methylethyl)thio]methyl] ester involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system and eventual paralysis and death of the target pests. The molecular targets include the active site of acetylcholinesterase, where the compound binds and prevents the hydrolysis of acetylcholine.
Comparación Con Compuestos Similares
Phosphorodithioic acid, O,O-diethyl S-[[(1-methylethyl)thio]methyl] ester can be compared with other similar organophosphorus compounds, such as:
Phosphorodithioic acid, O,O-diethyl S-[(tert-butylthio)methyl] ester: Similar structure but with a tert-butyl group instead of an isopropyl group.
Phosphorodithioic acid, O,O-diethyl ester: Lacks the thioether linkage present in the target compound.
Phosphorodithioic acid, O,O,S-trimethyl ester: Contains a trimethyl group instead of the diethyl and isopropyl groups.
The uniqueness of this compound lies in its specific structural features, which contribute to its effectiveness as an insecticide and nematicide.
Propiedades
Número CAS |
78-52-4 |
|---|---|
Fórmula molecular |
C8H19O2PS3 |
Peso molecular |
274.4 g/mol |
Nombre IUPAC |
diethoxy-(propan-2-ylsulfanylmethylsulfanyl)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C8H19O2PS3/c1-5-9-11(12,10-6-2)14-7-13-8(3)4/h8H,5-7H2,1-4H3 |
Clave InChI |
QVSDWRRZCKGXCO-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=S)(OCC)SCSC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzenesulfonic acid, 4-[2-(aminothioxomethyl)hydrazino]-, monopotassium salt](/img/structure/B13764111.png)


![methyl 4-(7-acetyloxy-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B13764139.png)







![Pyrimido[4,5-E][1,2,3,4]tetrazine](/img/structure/B13764173.png)

